3-(5-Bromo-2-fluorophenyl)pyridine
Overview
Description
3-(5-Bromo-2-fluorophenyl)pyridine is an organic compound with the molecular formula C11H7BrFN It is a derivative of pyridine, substituted with bromine and fluorine atoms on the phenyl ring
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-(5-Bromo-2-fluorophenyl)pyridine is a compound that is often used in the synthesis of various chemical structures. Its primary targets are typically other organic compounds in a chemical reaction . It is particularly known for its use in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In these reactions, the compound, acting as an organoboron reagent, transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the context of its use, it is generally involved in the formation of carbon–carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds.
Pharmacokinetics
It’s worth noting that the compound is typically handled and stored as a solid, and its stability and reactivity can be influenced by factors such as temperature and exposure to air .
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects can vary widely depending on the other compounds involved in the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature at which the reaction is carried out, and the pH of the environment . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-fluorophenyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-fluorophenylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid, to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 5-Bromo-2-fluoropyridine
Comparison: 3-(5-Bromo-2-fluorophenyl)pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-(5-bromo-2-fluorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGACODVONZZZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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